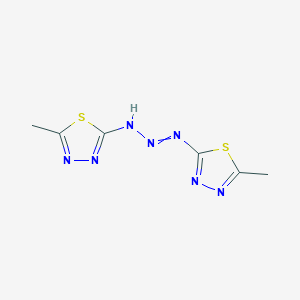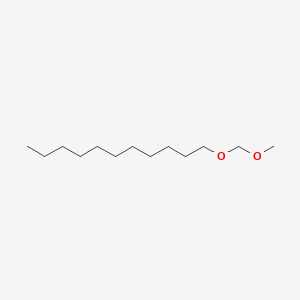
1-(Methoxymethoxy)undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxymethoxy)undecane is an organic compound with the molecular formula C12H26O2 It is a derivative of undecane, where one of the hydrogen atoms is replaced by a methoxymethoxy group (-OCH2OCH3)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Methoxymethoxy)undecane can be synthesized through the methoxymethylation of undecanol. The process involves the reaction of undecanol with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methoxymethylation process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Methoxymethoxy)undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield undecanol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Undecanal or undecanoic acid.
Reduction: Undecanol.
Substitution: Various substituted undecanes depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Methoxymethoxy)undecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Methoxymethoxy)undecane involves its interaction with molecular targets through its methoxymethoxy group. This group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include:
Hydrogen Bonding: The methoxymethoxy group can form hydrogen bonds with other molecules, affecting their stability and reactivity.
Non-Covalent Interactions: The compound can engage in van der Waals interactions and dipole-dipole interactions, influencing its behavior in different environments.
Comparaison Avec Des Composés Similaires
1-(Methoxymethoxy)undecane can be compared with other similar compounds such as:
1-(Methoxymethoxy)decane: Similar structure but with one less carbon atom.
1-(Methoxymethoxy)dodecane: Similar structure but with one more carbon atom.
1-(Methoxymethoxy)nonane: Similar structure but with two fewer carbon atoms.
Uniqueness: this compound is unique due to its specific chain length and the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
79128-66-8 |
|---|---|
Formule moléculaire |
C13H28O2 |
Poids moléculaire |
216.36 g/mol |
Nom IUPAC |
1-(methoxymethoxy)undecane |
InChI |
InChI=1S/C13H28O2/c1-3-4-5-6-7-8-9-10-11-12-15-13-14-2/h3-13H2,1-2H3 |
Clé InChI |
IGDQPXHHWNAQJN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[8-[(2,4-dinitrophenyl)hydrazinylidene]octylideneamino]-2,4-dinitroaniline](/img/structure/B14447258.png)

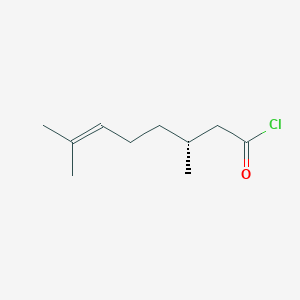
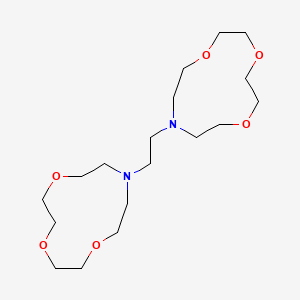

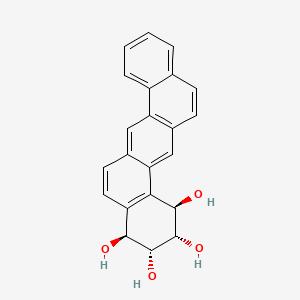
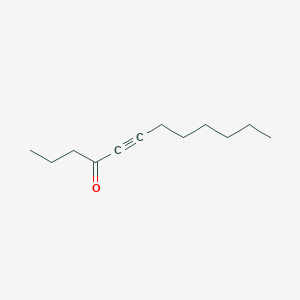
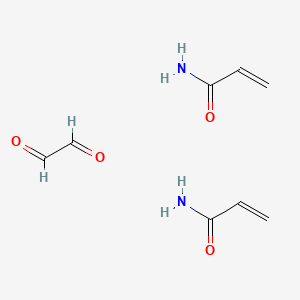
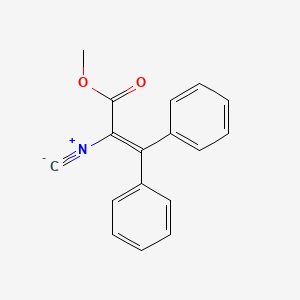
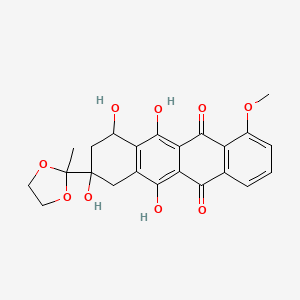
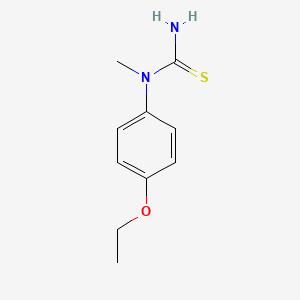
![5-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14447311.png)

